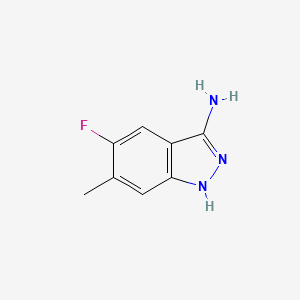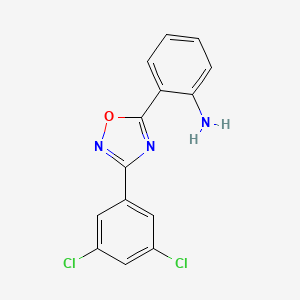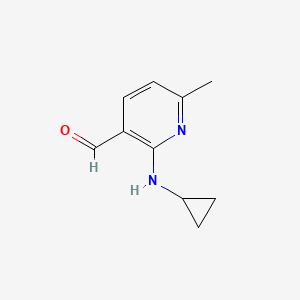
2-(Cyclopropylamino)-6-methylnicotinaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(Cyclopropylamino)-6-methylnicotinaldehyde is a chemical compound that belongs to the class of nicotinaldehydes It features a cyclopropylamino group attached to the 2-position and a methyl group at the 6-position of the nicotinaldehyde core
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Cyclopropylamino)-6-methylnicotinaldehyde typically involves the following steps:
Formation of the Nicotinaldehyde Core: The starting material, 6-methylnicotinaldehyde, can be synthesized through the oxidation of 6-methylnicotinic acid using oxidizing agents such as potassium permanganate or chromium trioxide.
Introduction of the Cyclopropylamino Group: The cyclopropylamino group can be introduced via nucleophilic substitution reactions. For instance, 6-methylnicotinaldehyde can be reacted with cyclopropylamine under basic conditions to form the desired product.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
2-(Cyclopropylamino)-6-methylnicotinaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to an alcohol using reducing agents such as sodium borohydride.
Substitution: The amino group can participate in substitution reactions, where it can be replaced by other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: 2-(Cyclopropylamino)-6-methylnicotinic acid.
Reduction: 2-(Cyclopropylamino)-6-methylnicotinalcohol.
Substitution: Depending on the nucleophile used, various substituted derivatives can be formed.
科学研究应用
2-(Cyclopropylamino)-6-methylnicotinaldehyde has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biological Studies: It can be used to study the interactions of nicotinaldehyde derivatives with biological targets.
Industrial Applications: It may be used in the development of agrochemicals and other industrial chemicals.
作用机制
The mechanism of action of 2-(Cyclopropylamino)-6-methylnicotinaldehyde involves its interaction with specific molecular targets. The cyclopropylamino group can form hydrogen bonds and other interactions with biological molecules, potentially affecting their function. The aldehyde group can also participate in various biochemical reactions, influencing cellular pathways.
相似化合物的比较
Similar Compounds
2-(Cyclopropylamino)-6-methylpyridine: Similar structure but lacks the aldehyde group.
2-(Cyclopropylamino)-6-methylbenzaldehyde: Similar structure but with a benzene ring instead of a pyridine ring.
2-(Cyclopropylamino)-6-methylquinoline: Similar structure but with a quinoline ring.
Uniqueness
2-(Cyclopropylamino)-6-methylnicotinaldehyde is unique due to the presence of both the cyclopropylamino and aldehyde groups on the nicotinaldehyde core
属性
分子式 |
C10H12N2O |
|---|---|
分子量 |
176.21 g/mol |
IUPAC 名称 |
2-(cyclopropylamino)-6-methylpyridine-3-carbaldehyde |
InChI |
InChI=1S/C10H12N2O/c1-7-2-3-8(6-13)10(11-7)12-9-4-5-9/h2-3,6,9H,4-5H2,1H3,(H,11,12) |
InChI 键 |
PXOQCBYDICUXAQ-UHFFFAOYSA-N |
规范 SMILES |
CC1=NC(=C(C=C1)C=O)NC2CC2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Methyl [2,3'-bipyridine]-3-carboxylate](/img/structure/B15055659.png)
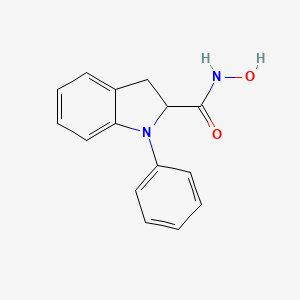

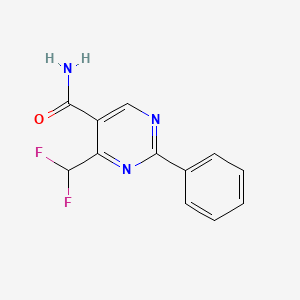
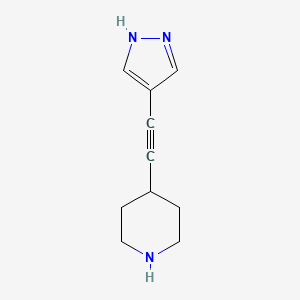

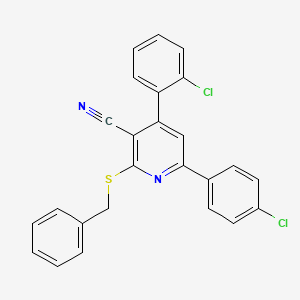
![2-(Chloromethyl)-6-(difluoromethoxy)benzo[d]oxazole](/img/structure/B15055698.png)
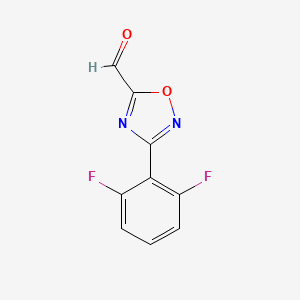
![7-Chloro-1-methyl-1H-pyrrolo[3,2-c]pyridin-4-amine](/img/structure/B15055707.png)

